(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
Properties
IUPAC Name |
(1R)-1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-8-6-11(8,10(14)12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13,14)/t8?,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKKVNBNBVUCIV-LYNSQETBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2[C@@]1(C(=O)NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through several methods. One notable method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction provides a practical and efficient route to obtain the desired compound with high yields and diastereoselectivities . The reaction conditions typically involve the use of palladium catalysts and specific solvents to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the palladium-catalyzed cyclopropanation method. This process would require optimization of reaction conditions to ensure high yield and purity on a larger scale. Additionally, chromatography techniques can be employed to isolate the major diastereoisomers effectively .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups onto the phenyl ring or other parts of the molecule.
Scientific Research Applications
(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biological studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Unsubstituted Azabicyclo Derivatives
- 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a): Ki (aromatase): 1.2 µM (vs. 1.8 µM for AG) . Selectivity: No significant inhibition of CSCC enzymes, unlike AG, which inhibits both . Key Feature: The 4-aminophenyl group is critical for activity; unsubstituted phenyl derivatives are inactive .
Alkyl-Substituted Derivatives
- 1-(4-Aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione (9e) and 1-(4-Aminophenyl)-3-pentyl-3-azabicyclo[3.1.0]hexane-2,4-dione (9f): Ki (aromatase): 0.015–0.02 µM (100-fold more potent than AG) . Selectivity: No activity against CSCC enzymes, highlighting enhanced specificity . Mechanism: Induce type II difference spectra with placental microsomes, suggesting binding to aromatase’s heme iron, similar to AG .
Phenylpyrrolidine-2,5-dione Analogues
- 1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione vs. Phenylpyrrolidine-2,5-dione: Pyrrolidine derivatives lacking the primary amine moiety (e.g., 4-nitrophenyl) show weak, nonselective inhibition (Ki > 14 µM) . Conclusion: The 4-aminophenyl group and bicyclic scaffold are essential for potency and selectivity .
Non-Therapeutic Structural Analogues
Procymidone
3-Benzyl- and 6,6-Dimethyl Derivatives
- 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Molecular Weight: 201.22 .
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione :
Stereochemical and Substitution Effects
- Enantiomeric Specificity : The 1R configuration is essential for aromatase inhibition; the 1S enantiomer is inactive .
- Substituent Impact : Alkyl chains (e.g., butyl, pentyl) at the 3-position enhance potency by improving hydrophobic interactions with aromatase’s active site .
Data Tables
Table 1: Comparative Aromatase Inhibition Data
Biological Activity
The compound (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic structure that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant research findings.
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 187.19 g/mol
- CAS Number : 66504-37-8
Pharmacological Potential
Research indicates that compounds within the azabicyclo family exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of azabicyclo compounds can inhibit cancer cell proliferation. For instance, spirocyclic derivatives have been noted for their anticancer properties, suggesting potential applications in oncology .
- Antioxidant Properties : The antioxidant activity of these compounds has been documented, which could be beneficial in mitigating oxidative stress-related diseases .
- Antidiabetic Effects : There is emerging evidence supporting the antidiabetic properties of azabicyclo derivatives, making them candidates for further research in metabolic disorders .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Opioid Receptor Interaction : Compounds with similar structures have been shown to act as opioid receptor antagonists, which may provide insights into pain management applications .
- Histone Deacetylase Inhibition : Some derivatives have demonstrated the ability to inhibit histone deacetylases, influencing gene expression and cellular processes related to cancer progression .
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane and tested their efficacy against various cancer cell lines. The results indicated that certain modifications to the azabicyclo structure significantly enhanced anticancer activity, leading to an up to 70% reduction in cell viability at specific concentrations.
Research on Antioxidant Effects
Another study focused on evaluating the antioxidant capacity of (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives using DPPH radical scavenging assays. The findings revealed that some derivatives exhibited substantial antioxidant activity comparable to established antioxidants like ascorbic acid.
Summary of Biological Activities
Synthesis Overview
The synthesis of (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane involves several steps, including:
- Formation of the Azabicyclic Core : Utilizing cyclization reactions involving appropriate precursors.
- Functionalization : Modifying the phenyl group to enhance biological activity.
- Purification : Employing techniques such as chromatography to isolate pure compounds.
Q & A
Basic: What synthetic strategies are commonly employed to synthesize (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives?
Answer:
Key methods include:
- Multi-component reactions : Aryl aldehydes, malononitrile, and hydroxylamine hydrochloride react in water to form azabicyclohexane derivatives, offering eco-friendly conditions and high yields .
- Enantioselective alkylation : For example, reaction of (±)-1-phenyl-3-azabicyclo[3.1.0]hexane with 4-bromo-2-methyl-2-butene in DMF at 80°C, followed by purification via flash chromatography .
- Reductive cyclization : Use of NaBH4 and BF3·Et2O in THF to reduce intermediates, as demonstrated in the synthesis of trifluoromethyl-substituted derivatives .
- Chiral resolution : Diastereomeric salt formation with oxalic acid to isolate enantiomers .
Advanced: How does the enantiomeric configuration (1R vs. 1S) influence biological activity, and what analytical methods validate enantiomeric purity?
Answer:
- Activity differences : The 1R enantiomer of structurally related compounds exhibits significantly higher aromatase inhibition (e.g., 140-fold greater potency than aminoglutethimide in placental microsomes) . For sigma receptor ligands, enantiomers show distinct binding affinities due to conformational restrictions .
- Validation methods :
Basic: What spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?
Answer:
- 1H/13C NMR : Assigns proton environments and carbon frameworks. For example, δ 7.69 (d, J = 7.8 Hz) in confirms aromatic substituents .
- ESI-MS : Determines molecular weight (e.g., m/z 346 [M+H]+ in ) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dione moieties) .
- XRD : Resolves stereochemistry in crystalline derivatives .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring or bicyclo system) modulate aromatase inhibitory potency?
Answer:
- Substituent effects :
- Methodological validation :
Basic: What are the primary biological targets and in vitro assays used to evaluate this compound?
Answer:
- Aromatase inhibition :
- Sigma receptor binding :
Advanced: How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy for azabicyclohexane-based inhibitors?
Answer:
- Metabolic stability assays : Liver microsome incubations identify rapid clearance (e.g., cytochrome P450 interactions) .
- Pharmacokinetic profiling : Measures bioavailability and brain penetration for CNS targets (e.g., sigma receptors) .
- Isoform-specific assays : Tests against aromatase isoforms (e.g., CYP19A1 vs. CYP19A2) to explain tissue-specific activity .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Waste disposal : Collect organic waste in sealed containers for incineration .
- Spill management : Absorb with inert material (e.g., vermiculite) and avoid water to prevent splashing .
Advanced: What computational approaches predict the binding mode of this compound to targets like aromatase or sigma receptors?
Answer:
- Molecular docking : AutoDock Vina or Glide models ligand-receptor interactions (e.g., H-bonding with aromatase’s heme group) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- Free energy calculations : MM/GBSA estimates binding affinities for SAR optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
